molecular formula C29H23BrN2O4 B12017057 4-Bromo-2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 769152-74-1

4-Bromo-2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12017057
CAS No.: 769152-74-1
M. Wt: 543.4 g/mol
InChI Key: QWCYJDWJJNBBGK-FDAWAROLSA-N
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Description

4-Bromo-2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C29H23BrN2O4 and a molecular weight of 543.422 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a benzoate group, and a carbohydrazonoyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

4-Bromo-2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The bromine atom and the carbohydrazonoyl linkage play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

769152-74-1

Molecular Formula

C29H23BrN2O4

Molecular Weight

543.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C29H23BrN2O4/c1-20-7-9-21(10-8-20)19-35-26-14-11-22(12-15-26)28(33)32-31-18-24-17-25(30)13-16-27(24)36-29(34)23-5-3-2-4-6-23/h2-18H,19H2,1H3,(H,32,33)/b31-18+

InChI Key

QWCYJDWJJNBBGK-FDAWAROLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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